3-(3-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(3-Methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring substituted with a methoxy group and a pyrazole ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the thiophene ring can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings .
Scientific Research Applications
3-(3-Methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The methoxy and amine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds such as 3-methoxythiophene and 2,5-dimethylthiophene share the thiophene ring structure but differ in their substituents.
Pyrazole Derivatives: Compounds like 1-methyl-1H-pyrazol-5-amine and 3,5-dimethylpyrazole have similar pyrazole ring structures with different substituents.
Uniqueness: 3-(3-Methoxythiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of the methoxythiophene and methylpyrazole moieties, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C9H11N3OS |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-(3-methoxythiophen-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H11N3OS/c1-12-8(10)5-6(11-12)9-7(13-2)3-4-14-9/h3-5H,10H2,1-2H3 |
InChI Key |
BJZMIBPSFLCHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CS2)OC)N |
Origin of Product |
United States |
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